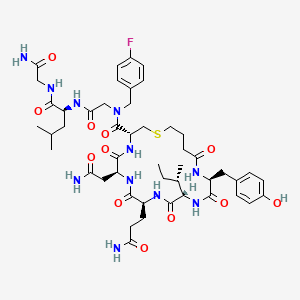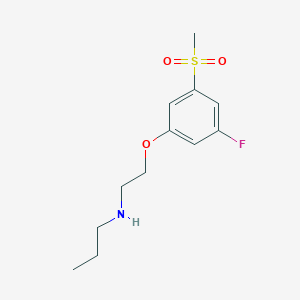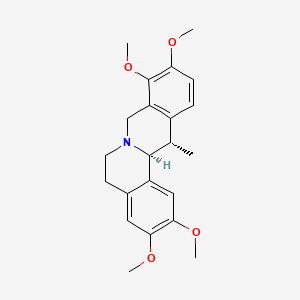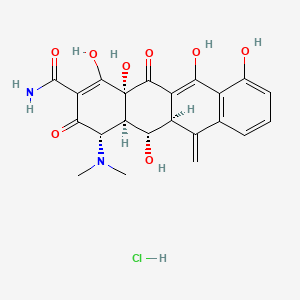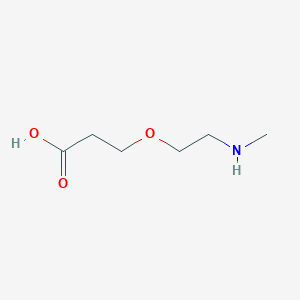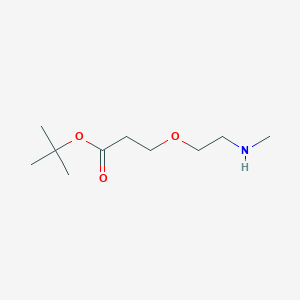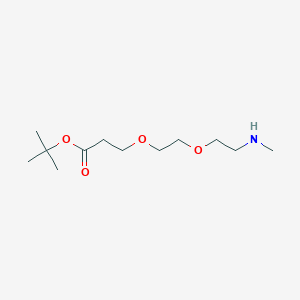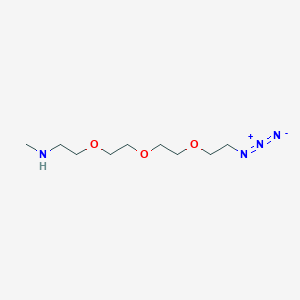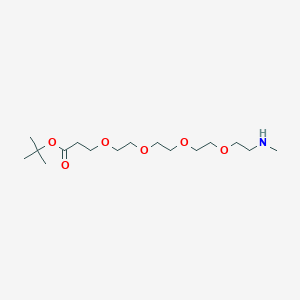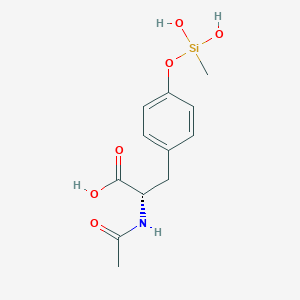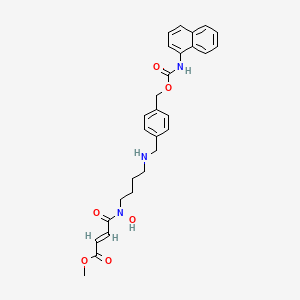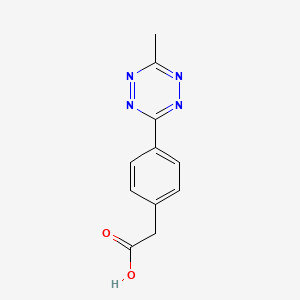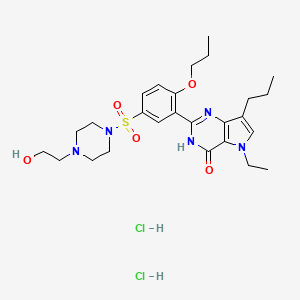
Mirodenafil dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is primarily used in the research of erectile dysfunction, Alzheimer’s disease, and systemic sclerosis . It is known for its high selectivity and efficacy in various biological models.
Mechanism of Action
Target of Action
Mirodenafil dihydrochloride primarily targets Phosphodiesterase 5 (PDE5) . PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a substance that promotes muscle relaxation and vasodilation . By inhibiting PDE5, mirodenafil increases the levels of cGMP, leading to enhanced vasodilation and improved blood flow .
Mode of Action
This compound, as a PDE5 inhibitor, binds to the active site of the PDE5 enzyme, preventing it from breaking down cGMP . This leads to an increase in cGMP levels, which in turn activates cGMP-dependent protein kinase (PKG). PKG then phosphorylates multiple targets, leading to muscle relaxation and vasodilation .
Biochemical Pathways
This compound affects several biochemical pathways. It modulates the cGMP/PKG/cAMP-responsive element-binding protein (CREB) signaling pathway , influencing the phosphorylation of tau, a protein associated with neurodegenerative diseases . Mirodenafil also impacts the autophagy-lysosome pathway and glucocorticoid receptor (GR) transcriptional activity . Interestingly, it has been found to reduce the expression levels of the Wnt antagonist Dickkopf-1 (Dkk-1), thus activating the Wnt/β-catenin signaling .
Pharmacokinetics
It is known to be orally active and has shown therapeutic efficacy in various models in vivo .
Result of Action
This compound has been shown to improve cognitive behavior in the APP-C105 mouse model of Alzheimer’s disease . These effects were achieved through the modulation of multiple signaling pathways, including the cGMP/PKG/CREB pathway, glycogen synthase kinase 3β (GSK-3β) activity, GR transcriptional activity, and the Wnt/β-catenin signaling .
Biochemical Analysis
Biochemical Properties
Mirodenafil dihydrochloride interacts with the enzyme PDE5, inhibiting its activity . This inhibition leads to an increase in the levels of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in the relaxation of smooth muscle cells and vasodilation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been demonstrated to improve cognitive behavior in the APP-C105 mouse model of Alzheimer’s disease .
Molecular Mechanism
The mechanism of action of this compound involves binding to PDE5 and inhibiting its activity . This inhibition leads to an increase in cGMP levels, which in turn activates the cGMP-dependent protein kinase (PKG). PKG then phosphorylates multiple targets, leading to smooth muscle relaxation and vasodilation .
Metabolic Pathways
This compound is involved in the cGMP metabolic pathway . It interacts with the enzyme PDE5, leading to an increase in cGMP levels .
Preparation Methods
The synthesis of SK-3530 dihydrochloride involves several key steps:
Initial Synthesis: The compound is synthesized through a series of chemical reactions starting from basic organic molecules. The process involves the formation of a pyrrolo[3,2-d]pyrimidin-4-one core structure.
Reaction Conditions: The synthesis typically requires controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired chemical transformations.
Industrial Production: On an industrial scale, the production of SK-3530 dihydrochloride involves large-scale chemical reactors and stringent quality control measures to ensure purity and consistency.
Chemical Reactions Analysis
SK-3530 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.
Substitution: SK-3530 dihydrochloride can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by others.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The primary products of these reactions are modified versions of the original compound, which may have different biological properties.
Scientific Research Applications
SK-3530 dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PDE5 inhibitors and their interactions with other molecules.
Biology: The compound is used to investigate cellular signaling pathways, particularly those involving cyclic guanosine monophosphate (cGMP).
Medicine: SK-3530 dihydrochloride is researched for its potential therapeutic effects in treating erectile dysfunction, Alzheimer’s disease, and systemic sclerosis.
Industry: The compound’s high selectivity and potency make it a valuable tool in the development of new pharmaceuticals and therapeutic agents
Comparison with Similar Compounds
SK-3530 dihydrochloride is similar to other PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil. it has unique properties that set it apart:
Selectivity: SK-3530 dihydrochloride has a higher selectivity for PDE5 compared to other inhibitors.
Efficacy: It demonstrates higher efficacy in various biological models.
Molecular Structure: The unique structure of SK-3530 dihydrochloride contributes to its distinct pharmacological profile
Similar Compounds
- Sildenafil
- Tadalafil
- Vardenafil
These compounds share a similar mechanism of action but differ in their selectivity, efficacy, and molecular structure.
Properties
IUPAC Name |
5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O5S.2ClH/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32;;/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPHITUXXABKDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39Cl2N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862189-96-6 |
Source


|
| Record name | Mirodenafil dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862189966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MIRODENAFIL DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL7L8TWT8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
